molecular formula C30H28N4O3S B2707954 2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 1794838-12-2

2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B2707954
CAS No.: 1794838-12-2
M. Wt: 524.64
InChI Key: VFEVLFLRCOCORK-UHFFFAOYSA-N
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Description

Structurally, it features a pyrrolo[3,2-d]pyrimidine core substituted with a 4-ethoxyphenyl group at position 3, a phenyl group at position 7, and a sulfanyl-linked acetamide moiety at position 2, which is further substituted with a 4-ethylphenyl group.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O3S/c1-3-20-10-12-22(13-11-20)32-26(35)19-38-30-33-27-25(21-8-6-5-7-9-21)18-31-28(27)29(36)34(30)23-14-16-24(17-15-23)37-4-2/h5-18,31H,3-4,19H2,1-2H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEVLFLRCOCORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OCC)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a complex organic compound with notable potential for various biological activities. Its unique structure combines a pyrrolo[3,2-d]pyrimidine core with multiple functional groups, which contribute to its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C30H28N4O3S, with a molecular weight of 524.64 g/mol. The compound features an ethoxyphenyl moiety and an acetamide group, which enhance its biological profile.

Property Value
Molecular FormulaC30H28N4O3S
Molecular Weight524.64 g/mol
Purity≥95%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The pyrrolo[3,2-d]pyrimidine core is known for its ability to inhibit specific enzymes and receptors, which can lead to therapeutic effects in various conditions.

  • Kinase Inhibition : The compound has shown potential in inhibiting kinase activities, which are crucial in many signaling pathways related to cancer and inflammation .
  • Cytotoxicity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, similar to other compounds within the pyrrolo[3,2-d]pyrimidine class .

In Vitro Studies

Several studies have assessed the biological activity of this compound:

  • Cytotoxicity Assays :
    • The compound was evaluated against various cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney). Results indicated significant cytotoxicity at specific concentrations.
    • IC50 values were determined for different derivatives, providing insights into their effectiveness against cancer cells.
  • Enzyme Inhibition :
    • Inhibitory effects on COX enzymes were examined, revealing moderate inhibition comparable to established anti-inflammatory drugs . This suggests the potential for use in inflammatory conditions.

Case Studies

A notable study focused on the synthesis and evaluation of related compounds demonstrated that modifications in the chemical structure could significantly alter biological activity. For instance:

  • Substituents on the phenyl ring influenced the inhibitory effects on AChE and BChE enzymes .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence and position of functional groups are critical for enhancing biological activity. Variations in substituents can lead to differing levels of enzyme inhibition and cytotoxicity.

Substituent Position Effect on Activity
Para-positionIncreased COX inhibition
Meta-positionReduced enzyme activity
Electron-withdrawingEnhanced cytotoxicity

Scientific Research Applications

  • Kinase Inhibition : The compound's pyrrolo[3,2-d]pyrimidine core is associated with kinase inhibition. Research indicates that derivatives of this compound may inhibit specific cellular pathways, making it a candidate for therapeutic applications in cancer treatment and other diseases where kinase activity is dysregulated .
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by interacting with various molecular targets involved in cell proliferation and survival. The inhibition of specific kinases could lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Anti-inflammatory Properties : Compounds with similar structures have shown potential anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This suggests that the target compound may also possess similar properties, making it relevant for developing anti-inflammatory therapies .

Synthesis and Production

The synthesis of 2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multi-step reactions. Key steps may include:

  • Formation of the Pyrrolo Core : Utilizing appropriate reagents such as potassium permanganate for oxidation.
  • Introduction of Functional Groups : Employing specific conditions to attach the ethoxyphenyl and sulfanyl groups.
  • Purification : Techniques like recrystallization and chromatography are essential for ensuring the purity of the final product.

Industrial methods may utilize automated reactors for large-scale production to ensure consistent quality and efficiency .

Structure-Activity Relationship Studies

Exploring structure–activity relationships (SAR) is crucial for optimizing the pharmacological profile of this compound. By synthesizing related analogs and evaluating their biological activities, researchers can identify key structural features responsible for desired effects . This can lead to the development of more potent derivatives with improved efficacy and safety profiles.

Future Research Directions

  • Comprehensive Biological Activity Studies : Conducting extensive screenings against various biological targets will help elucidate the full therapeutic potential of this compound.
  • Physicochemical Characterization : Investigating solubility, stability, and other properties is vital for pharmaceutical development.
  • Material Science Applications : Given its unique electronic properties due to conjugated systems and heteroatoms, exploring its applications in material science could yield innovative uses beyond medicinal chemistry .

Comparison with Similar Compounds

2-{[3-(4-Methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide

  • Key Differences: Replaces the pyrrolo[3,2-d]pyrimidine core with a thieno[3,2-d]pyrimidine system. Substitutes 4-ethylphenyl with 4-(trifluoromethoxy)phenyl.
  • Implications: The trifluoromethoxy group increases electronegativity and metabolic stability compared to ethyl . Thieno-pyrimidines often exhibit enhanced π-stacking interactions with kinase ATP-binding pockets .

7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

  • Key Differences: Features a pyrrolo[2,3-d]pyrimidine core instead of pyrrolo[3,2-d]. Includes a sulfamoylphenylamino group and cyclopentyl substituent.
  • Implications :
    • The sulfamoyl group enhances hydrogen-bonding capacity, likely improving selectivity for tyrosine kinases .
    • Cyclopentyl substitution may reduce metabolic clearance compared to ethyl .

2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

  • Key Differences: Uses a dihydrothieno-pyrimidine scaffold. Retains the 4-methylphenyl group but lacks the ethoxy substitution.
  • Implications: Partial saturation of the thieno ring may alter conformational flexibility and binding kinetics .

Bioactivity Trends

  • Kinase Inhibition: Pyrrolo-pyrimidines with sulfanyl-acetamide side chains (e.g., the target compound) show moderate to potent inhibition of EGFR and VEGFR-2, with IC₅₀ values in the nanomolar range for analogues .
  • Solubility vs. Potency : Ethyl and ethoxy substituents improve logP (predicted ~3.5) but reduce aqueous solubility compared to hydroxyl- or morpholine-containing derivatives (e.g., EP 4374877 A2 compounds) .

Q & A

Basic Research Questions

Q. How can researchers confirm the molecular structure of this compound, particularly its pyrrolo[3,2-d]pyrimidine core?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. Key parameters include bond lengths (e.g., C–C bonds averaging 0.005 Å) and torsion angles to resolve disorder in residues, as demonstrated in analogous pyrrolo-pyrimidine derivatives . Complementary techniques like NMR and FT-IR can validate functional groups (e.g., sulfanyl and acetamide moieties).

Q. What synthetic routes are recommended for optimizing yield and purity?

  • Methodological Answer : Solvent selection (e.g., DMF for polar intermediates) and catalysts (e.g., Pd for cross-coupling reactions) are critical. A stepwise approach—first synthesizing the pyrrolo-pyrimidine core, followed by sulfanyl and acetamide substitutions—minimizes side reactions. Reaction monitoring via TLC/HPLC ensures intermediate purity, as seen in structurally similar pyrazolo-pyrimidine syntheses .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for analogous acetamide derivatives. Key precautions include:

  • Inhalation : Use fume hoods; evacuate to fresh air if exposed .
  • Skin contact : Wash immediately with soap/water; avoid dimethyl sulfoxide (DMSO) as a solvent due to enhanced dermal absorption .
  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the sulfanyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data across studies?

  • Methodological Answer : Compare unit cell parameters and space groups (e.g., monoclinic vs. orthorhombic systems) to identify polymorphic variations. For example, differences in dihedral angles of the 4-ethoxyphenyl group may arise from crystal packing effects, as observed in fluorophenyl-pyrrolo-pyrimidine analogs . Re-refinement of raw diffraction data using software like SHELXL can resolve discrepancies .

Q. What experimental designs are suitable for evaluating biological activity (e.g., enzyme inhibition)?

  • Methodological Answer : Use a randomized block design with split-plot arrangements to test dose-response relationships. For in vitro assays:

  • Target selection : Prioritize kinases or proteases due to the compound’s pyrimidine scaffold .
  • Controls : Include positive (e.g., staurosporine for kinase inhibition) and negative (DMSO vehicle) controls .
  • Data normalization : Express activity as IC₅₀ values relative to baseline enzyme activity .

Q. How can computational modeling predict the compound’s environmental fate and toxicity?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and octanol-water partition coefficients (log P). Molecular dynamics simulations can assess interactions with soil organic matter, as outlined in Project INCHEMBIOL’s framework for environmental risk assessment .

Methodological Challenges and Solutions

Q. What strategies address low solubility in aqueous buffers during bioassays?

  • Methodological Answer : Use co-solvents like polyethylene glycol (PEG-400) or cyclodextrin-based encapsulation. Solubility parameters (e.g., Hansen solubility sphere) should align with the compound’s log P (~3.5 predicted for analogous acetamides) . Pre-formulation studies via phase diagrams optimize solvent mixtures without compromising stability .

Q. How can researchers validate the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Focus on pH-sensitive groups:

  • Sulfanyl moiety : Prone to oxidation at pH > 8.0; stabilize with antioxidants like BHT .
  • Acetamide group : Hydrolyzes in strongly acidic conditions (pH < 2.0); use enteric coatings for oral administration studies .

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